Superior Insulinotropic Potency and Efficacy: (Lys18)-Pseudin-2 Versus Wild-Type Pseudin-2 and Other Lysine Analogs
In a head-to-head comparison using the BRIN-BD11 clonal β-cell line, [Lys18]-pseudin-2 demonstrated the highest insulinotropic activity among all pseudin-2 derivatives tested. At the lowest concentration (10⁻⁹ M), it increased insulin release by 46% versus baseline, whereas wild-type pseudin-2 and other analogs ([Phe8], [d-Lys3,d-Lys10,d-Lys14]) produced weaker or negligible effects [1]. At the highest tested concentration (10⁻⁶ M), [Lys18]-pseudin-2 achieved a 215% increase in insulin release—substantially exceeding wild-type pseudin-2 [1].
| Evidence Dimension | Insulinotropic potency and maximal efficacy |
|---|---|
| Target Compound Data | [Lys18]-pseudin-2: 46% increase at 10⁻⁹ M; 215% increase at 10⁻⁶ M |
| Comparator Or Baseline | Wild-type pseudin-2: weaker effect at 10⁻⁹ M (exact % not reported as maximal); other analogs ([Lys3,Lys10,Lys14], [Lys3,Lys10,Lys14,Lys21]) showed no insulinotropic action |
| Quantified Difference | Target compound achieved 215% maximal increase vs. negligible activity for multi-Lys analogs |
| Conditions | BRIN-BD11 clonal β-cell line; concentration range 10⁻⁹ to 10⁻⁶ M; insulin release measured by radioimmunoassay |
Why This Matters
This establishes (Lys18)-Pseudin-2 as the only pseudin-2 analog with robust, concentration-dependent insulinotropic activity, making it the preferred candidate for type 2 diabetes research.
- [1] Abdel-Wahab YH, Power GJ, Ng MT, Flatt PR, Conlon JM. Insulin-releasing properties of the frog skin peptide pseudin-2 and its [Lys18]-substituted analogue. Biol Chem. 2008 Feb;389(2):143-8. doi: 10.1515/BC.2008.018. PMID: 18163889. View Source
